
Iron(2+);1,10-phenanthroline-1,10-diide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);1,10-phenanthroline-1,10-diide;sulfate is a coordination compound formed by the interaction of iron(II) ions with 1,10-phenanthroline and sulfate ions. This compound is known for its vibrant orange color and is widely used in analytical chemistry, particularly in spectrophotometric assays to determine iron concentrations in solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+);1,10-phenanthroline-1,10-diide;sulfate typically involves the reaction of ferrous sulfate with 1,10-phenanthroline in an aqueous solution. The reaction can be summarized as follows: [ \text{FeSO}_4 + 3 \text{phen} \rightarrow [\text{Fe(phen)}_3]^{2+} + \text{SO}_4^{2-} ] where “phen” represents 1,10-phenanthroline .
Industrial Production Methods
In industrial settings, the production of this compound involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants. The process often includes the use of hydroxylamine hydrochloride to reduce any ferric ions (Fe3+) to ferrous ions (Fe2+) before the addition of 1,10-phenanthroline .
Chemical Reactions Analysis
Types of Reactions
Iron(2+);1,10-phenanthroline-1,10-diide;sulfate undergoes various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under certain conditions.
Reduction: The compound can be reduced back to iron(II) from iron(III).
Substitution: Ligand exchange reactions can occur where 1,10-phenanthroline is replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydroxylamine hydrochloride are used to convert iron(III) to iron(II).
Substitution: Ligand exchange can be facilitated by adding competing ligands in an aqueous solution
Major Products
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination compounds with different ligands
Scientific Research Applications
Iron(2+);1,10-phenanthroline-1,10-diide;sulfate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a redox indicator and in spectrophotometric assays to determine iron concentrations
Biology: Employed in studies involving metal ion transport and binding in biological systems.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in water treatment processes and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through redox reactions. The iron(II) center can undergo oxidation to iron(III), which is a key step in many of its applications. The 1,10-phenanthroline ligand stabilizes the iron center and facilitates electron transfer processes. The molecular targets and pathways involved include interactions with other metal ions and organic molecules, influencing their redox states and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ferroin: Another iron(II) complex with 1,10-phenanthroline, used as a redox indicator.
Iron(III)-1,10-phenanthroline: An oxidized form of the compound, used in similar applications but with different redox properties.
Uniqueness
Iron(2+);1,10-phenanthroline-1,10-diide;sulfate is unique due to its specific redox properties and the stability provided by the 1,10-phenanthroline ligand. This makes it particularly useful in analytical applications where precise redox control is required .
Properties
Molecular Formula |
C36H24FeN6O4S-6 |
|---|---|
Molecular Weight |
692.5 g/mol |
IUPAC Name |
iron(2+);1,10-phenanthroline-1,10-diide;sulfate |
InChI |
InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q3*-2;+2;/p-2 |
InChI Key |
SYWXVPVJGFHSOV-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


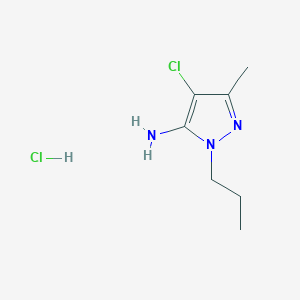
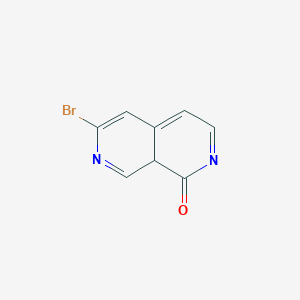
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
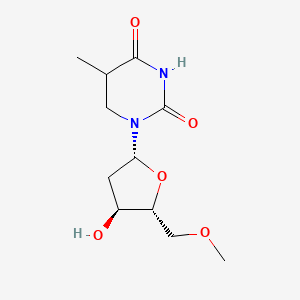
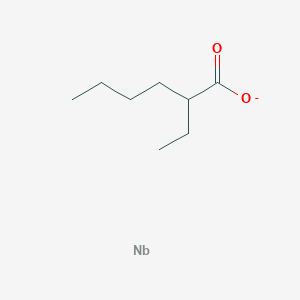
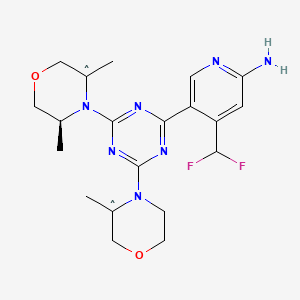
![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)


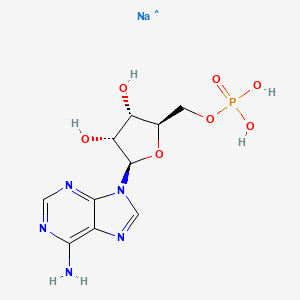
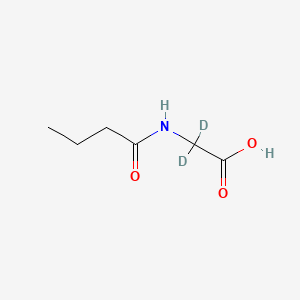
![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
